5,6-Dimethyl-4-nitropyridine-2-carboxylic acid
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Overview
Description
5,6-Dimethyl-4-nitropyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H8N2O4. It is characterized by a pyridine ring substituted with two methyl groups, a nitro group, and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-4-nitropyridine-2-carboxylic acid typically involves nitration of 5,6-dimethylpyridine-2-carboxylic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position of the pyridine ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-4-nitropyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 5,6-dimethyl-4-aminopyridine-2-carboxylic acid.
Reduction: Formation of 5,6-dimethyl-4-nitropyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-Dimethyl-4-nitropyridine-2-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-4-nitropyridine-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the nitro and carboxylic acid functional groups. These interactions may lead to the modulation of biological processes, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
5-Nitropyridine-2-carboxylic acid: Similar structure but lacks the methyl groups at the 5 and 6 positions.
4-Nitropyridine-2-carboxylic acid: Similar structure but lacks the methyl groups at the 5 and 6 positions and has the nitro group at the 4 position.
2,6-Dimethyl-4-nitropyridine: Similar structure but lacks the carboxylic acid group
Uniqueness
The combination of these functional groups provides a distinct set of properties that can be exploited in various scientific and industrial contexts .
Properties
CAS No. |
501357-46-6 |
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Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
5,6-dimethyl-4-nitropyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H8N2O4/c1-4-5(2)9-6(8(11)12)3-7(4)10(13)14/h3H,1-2H3,(H,11,12) |
InChI Key |
TWBAMLWBCMMKCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1[N+](=O)[O-])C(=O)O)C |
Origin of Product |
United States |
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